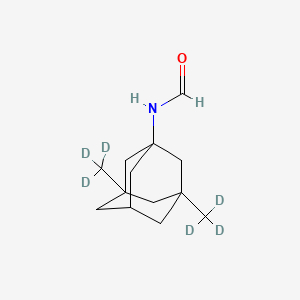
N-Formyl Memantine-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Formyl Memantine-d6: is a deuterated derivative of N-Formyl Memantine, which is a formylated version of Memantine. Memantine is a well-known N-methyl-D-aspartate receptor antagonist used primarily in the treatment of Alzheimer’s disease. The deuterated form, this compound, is often used in scientific research due to its enhanced stability and unique properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl Memantine-d6 typically involves the formylation of Memantine. One common method starts with 1,3-dimethyl-adamantane, which undergoes a reaction with formamide and nitric acid to produce 1-formamido-3,5-dimethyl-adamantane. This intermediate is then hydrolyzed with aqueous hydrochloric acid to yield Memantine hydrochloride . The deuterated form is achieved by using deuterated reagents in the synthesis process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial in maintaining the deuterium labeling, which is essential for its applications in research .
化学反应分析
Types of Reactions: N-Formyl Memantine-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can undergo substitution reactions where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while reduction can produce primary amines .
科学研究应用
Chemistry: N-Formyl Memantine-d6 is used as a reference standard in analytical chemistry due to its stable isotopic labeling. It helps in the accurate quantification of Memantine and its metabolites in biological samples .
Biology: In biological research, it is used to study the pharmacokinetics and metabolism of Memantine. The deuterated form allows for precise tracking and analysis in various biological systems .
Medicine: this compound is used in the development of new therapeutic agents for neurodegenerative diseases. Its unique properties help in understanding the drug’s mechanism of action and improving its efficacy .
Industry: In the pharmaceutical industry, it is used in the quality control and validation of Memantine-based drugs. Its stable isotopic labeling ensures accurate and reliable results in various analytical methods .
作用机制
N-Formyl Memantine-d6 exerts its effects by acting as an antagonist to the N-methyl-D-aspartate receptors in the central nervous system. This action helps in reducing the excitotoxicity caused by excessive glutamate activity, which is a common feature in neurodegenerative diseases like Alzheimer’s . The deuterated form provides enhanced stability and allows for more precise studies of the drug’s pharmacodynamics and pharmacokinetics .
相似化合物的比较
Memantine: The parent compound, used in the treatment of Alzheimer’s disease.
N-Formyl Memantine: The non-deuterated form of N-Formyl Memantine-d6.
Other Memantine Derivatives: Various derivatives with modifications at different positions on the adamantane ring.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical studies. This makes it particularly valuable in research settings where accurate quantification and tracking are essential .
属性
分子式 |
C13H21NO |
|---|---|
分子量 |
213.35 g/mol |
IUPAC 名称 |
N-[3,5-bis(trideuteriomethyl)-1-adamantyl]formamide |
InChI |
InChI=1S/C13H21NO/c1-11-3-10-4-12(2,6-11)8-13(5-10,7-11)14-9-15/h9-10H,3-8H2,1-2H3,(H,14,15)/i1D3,2D3 |
InChI 键 |
NYQWYYMEIBHRSB-WFGJKAKNSA-N |
手性 SMILES |
[2H]C([2H])([2H])C12CC3CC(C1)(CC(C3)(C2)NC=O)C([2H])([2H])[2H] |
规范 SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NC=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


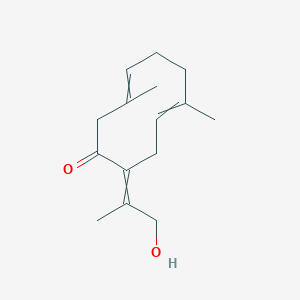
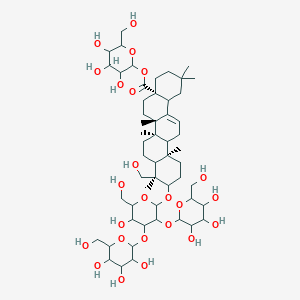
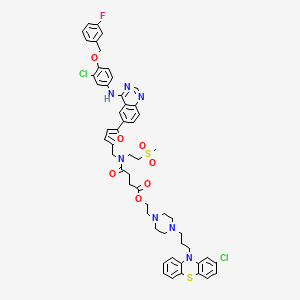
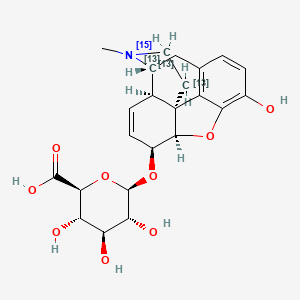

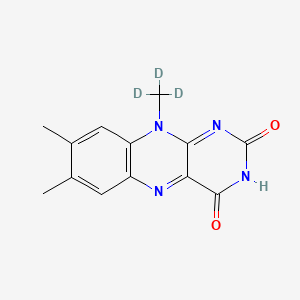
![(4aR,4bS,5S,6aS,7aS,10aR,11aS,11bS)-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-5,6,8,9,10a,11,11a,11b,12,13-decahydro-4bH-phenanthro[2,1-f][1]benzofuran-2,7-dione](/img/structure/B12427487.png)
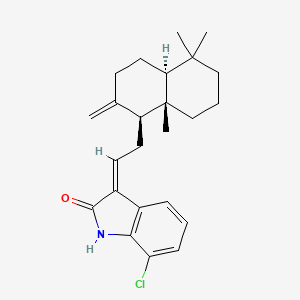
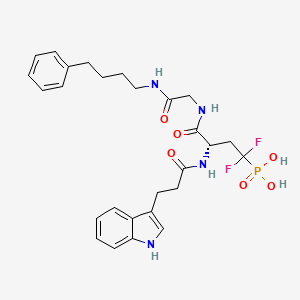
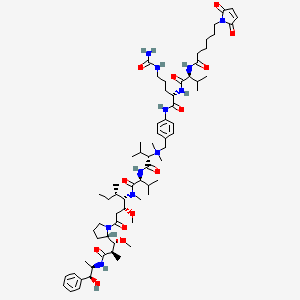

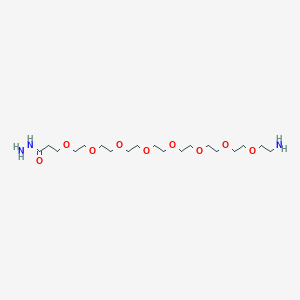
![3-[3-[(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10,16-tetraoxo-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-17-yl]propylsulfanyl]-N-[2-[2-[2-[2-[4-[[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]-2-fluorophenoxy]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12427525.png)

